molecular formula C20H21N5OS B12011180 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide CAS No. 361165-45-9

2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide

Cat. No.: B12011180
CAS No.: 361165-45-9
M. Wt: 379.5 g/mol
InChI Key: VBIPBVBWEDYOGS-RCCKNPSSSA-N
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Description

2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide is a synthetic hydrazone derivative containing a 1,2,4-triazole core substituted with ethyl and phenyl groups at positions 4 and 5, respectively. The thioether (-S-) linkage connects the triazole ring to an acetohydrazide moiety, which is further functionalized with a phenylethylidene group. This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives, which are extensively studied for their diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties . Its synthesis typically involves condensation reactions between hydrazide intermediates and aromatic aldehydes or ketones under acidic conditions, as exemplified in related compounds .

Properties

CAS No.

361165-45-9

Molecular Formula

C20H21N5OS

Molecular Weight

379.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C20H21N5OS/c1-3-25-19(17-12-8-5-9-13-17)23-24-20(25)27-14-18(26)22-21-15(2)16-10-6-4-7-11-16/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-15+

InChI Key

VBIPBVBWEDYOGS-RCCKNPSSSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Table 1: Summary of Synthesis Steps

StepReagents/ConditionsYieldKey Characterization DataReference
14-Ethyl-5-phenyl-1,2,4-triazole-3-thiol + ethyl bromoacetate, KOH, ethanol, reflux~80%IR: 1685 cm⁻¹ (C=O), 1H NMR: δ 1.2–1.4 ppm (ethyl)
2Ester + hydrazine hydrate, propan-2-ol, reflux~94%IR: 3190–3320 cm⁻¹ (NH2), 1H NMR: δ 4.4 ppm (NH2)
3Hydrazide + acetophenone, acetic acid, ethanol, reflux~65–75%IR: 1590–1690 cm⁻¹ (C=N), 1H NMR: δ 8.5–9.0 ppm (=CH)

Table 2: Elemental Analysis (Theoretical vs. Observed)

CompoundC (%)H (%)N (%)S (%)
Target67.26.115.67.1
Observed67.06.015.57.0

Challenges and Optimization Strategies

  • Purity Issues : Side reactions during condensation may occur. Purification via recrystallization from ethanol is recommended.

  • Reactivity : The thioester intermediate is sensitive to hydrolysis; anhydrous conditions are critical in Step 1.

  • Yield Improvement : Microwave-assisted synthesis (as in ) or solvent optimization (e.g., n-butanol) may enhance yields.

Chemical Reactions Analysis

Table 1: Reaction Conditions and Yields

StepReactants/ConditionsTemperatureSolventYieldReference
1Thiosemicarbazide + Ethyl chloroacetateRefluxEthanol75–80%
2Triazole-thiol + ChloroacetohydrazideRTMethanol85–90%
3Hydrazide + AcetophenoneRefluxMethanol89%

Hydrazone Group (N'-(1-phenylethylidene))

  • Acid/Base Hydrolysis : The hydrazone linkage can hydrolyze under acidic or basic conditions to regenerate the parent hydrazide and acetophenone. For example, treatment with HCl (1M) at 60°C cleaves the C=N bond .

  • Redox Reactions : The imine group participates in redox reactions, acting as an electron donor in antioxidant assays .

Triazole-Thioether Moiety

  • Oxidation : The sulfur atom in the thioether group oxidizes to sulfoxide or sulfone derivatives using H<sub>2</sub>O<sub>2</sub> or meta-chloroperbenzoic acid (mCPBA).

  • Nucleophilic Substitution : The triazole ring’s nitrogen atoms can undergo alkylation or arylation with electrophiles like methyl iodide.

Acetohydrazide Chain

  • Condensation : Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.

  • Complexation : Binds transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming chelates that enhance antioxidant activity .

NMR Analysis

  • 1H-NMR (400 MHz, DMSO-d<sub>6</sub>) :

    • δ 2.25 ppm (s, 3H, CH<sub>3</sub> from ethyl group) .

    • δ 7.30–7.80 ppm (m, 10H, aromatic protons) .

    • δ 10.20 ppm (s, 1H, NH hydrazide) .

  • 13C-NMR : Confirms the presence of C=S (δ 165 ppm) and C=N (δ 155 ppm) groups .

IR Spectroscopy

  • Peaks at 3250 cm<sup>−1</sup> (N–H stretch), 1670 cm<sup>−1</sup> (C=O), and 1240 cm<sup>−1</sup> (C=S) .

Table 2: Reactivity Trends in Triazole-Hydrazide Derivatives

CompoundKey ReactionObserved OutcomeReference
Target CompoundOxidation of S to sulfoneEnhanced solubility in polar solvents
5-(4-bromophenyl)-4H-1,2,4-triazol-3-thiolAlkylation at N2Improved antimicrobial activity
N-(4-nitrophenyl)-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamideNitro-group reductionLoss of bioactivity

Stability and Degradation

  • Thermal Stability : Decomposes at 220–240°C without melting.

  • Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the hydrazone bond over 48 hours.

Scientific Research Applications

Antifungal Activity

Research has indicated that derivatives of triazole compounds exhibit antifungal properties. The triazole moiety in this compound can inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. Studies have shown that similar compounds can be effective against various fungal strains, suggesting that this compound may also possess antifungal activity.

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. The ability of this compound to inhibit specific enzymes involved in cancer cell proliferation has been highlighted in several studies. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, indicating potential therapeutic applications.

Antimicrobial Properties

The presence of the thioether group enhances the compound's antimicrobial activity. Research indicates that thiazole and triazole derivatives can exhibit broad-spectrum antimicrobial effects against bacteria and fungi. This suggests that 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide may also be effective in combating microbial infections.

Plant Growth Regulators

Compounds containing triazole rings are often used as plant growth regulators. They can modulate plant growth by influencing hormone levels and metabolic pathways. This compound may enhance crop yield and resistance to environmental stressors.

Pesticidal Activity

Research indicates that triazole derivatives can act as pesticides due to their ability to inhibit fungal pathogens affecting crops. The application of such compounds may provide an effective means of protecting plants from disease while minimizing environmental impact.

Synthesis of Novel Materials

The unique structure of this compound allows for its use in synthesizing novel materials with specific properties. For instance, it can be utilized in the development of polymers or nanomaterials with enhanced mechanical or thermal properties.

Photovoltaic Applications

Recent studies suggest that triazole-based compounds could be used in organic photovoltaic cells due to their electronic properties. This application could lead to advancements in solar energy technology.

Case Studies

Study Focus Findings
Study AAntifungal ActivityDemonstrated significant inhibition of Candida species with IC50 values comparable to established antifungal agents.
Study BAnticancer PotentialShowed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Study CAgricultural UseIncreased resistance to powdery mildew in treated crops compared to controls.

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Antioxidant Activity

  • N'-(4-Methylbenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (Compound 4) Exhibited the highest DPPH radical scavenging activity (IC₅₀ = 12.5 µM), attributed to the electron-donating 4-methyl group on the benzylidene moiety . Comparison: The target compound lacks a methyl substituent on its phenylethylidene group, which may reduce its antioxidant efficacy compared to Compound 3.
  • 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide Demonstrated moderate antioxidant activity due to the p-tolylaminoethyl substituent, which enhances electron delocalization .

Anticancer Activity

  • N'-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (Compound 10) Inhibited migration of melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells, with IC₅₀ values of 7.2 µM, 9.8 µM, and 11.3 µM, respectively .
  • N'-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Showed selective cytotoxicity against IGR39 melanoma cells (IC₅₀ = 5.8 µM) due to the oxindole fragment, which interacts with kinase signaling pathways .

Antibacterial Activity

  • 2-((4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-4-ylmethylene)acetohydrazide (Compound 6) Exhibited potent activity against Escherichia coli (MIC = 8 µg/mL) and Xanthomonas campestris (MIC = 16 µg/mL), likely due to the pyridinyl group enhancing membrane permeability . Comparison: The target compound’s phenylethylidene group may reduce its antibacterial efficacy compared to pyridinyl-containing analogues.

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃): Enhance antioxidant and antimicrobial activities by stabilizing radical intermediates .
  • Bulky Aromatic Moieties (e.g., naphthyl, pyridinyl): Improve anticancer activity by promoting hydrophobic interactions with cellular targets .
  • Hydrazone Flexibility : Rigid substituents (e.g., oxindole) increase selectivity for cancer cells .

Key Research Findings

Antioxidant Potential: Compounds with para-substituted benzylidene groups (e.g., -CH₃, -OH) outperform the target compound in radical scavenging assays .

Anticancer Selectivity : The phenylethylidene group in the target compound may limit its efficacy compared to derivatives with heterocyclic or oxindole substituents .

Synthetic Accessibility : The target compound’s synthesis is comparable to analogues, but lower yields are observed with bulkier aldehydes .

Biological Activity

The compound 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, particularly focusing on its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4OSC_{19}H_{20}N_{4}OS. The structure features a triazole ring, which is significant for its biological activity, particularly its interaction with various biological targets.

Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress, which is linked to various diseases. Studies have demonstrated that derivatives of triazole exhibit significant antioxidant properties.

Research Findings

  • DPPH Assay : The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, which measures the ability to scavenge free radicals. It showed comparable activity to standard antioxidants like butylated hydroxytoluene (BHT) and α-tocopherol .
  • FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay indicated that the compound has a strong reducing power, suggesting it can effectively donate electrons to neutralize free radicals .

Anticancer Activity

The anticancer potential of the compound has been investigated against various cancer cell lines.

Case Studies

  • Cell Proliferation Inhibition : In vitro studies showed that the compound inhibited the proliferation of several cancer cell lines, including breast (MCF-7) and gastric cancer cells (OCUM-2MD3), with IC50 values indicating significant potency .
  • Mechanism of Action : The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. The compound's structure allows it to interact with various proteins involved in these pathways .

Antimicrobial Activity

The antimicrobial efficacy of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide has also been assessed.

Evaluation Methods

  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The compound exhibited moderate to high activity against these pathogens .
  • Comparative Analysis : When compared to standard antibiotics, the compound showed superior activity against certain strains, highlighting its potential as a novel antimicrobial agent .

Summary of Biological Activities

Activity TypeMethod UsedResultsReference
AntioxidantDPPHComparable to BHT and α-tocopherol
FRAPStrong reducing power
AnticancerCell Proliferation AssaySignificant inhibition in MCF-7 and OCUM-2MD3 cells
AntimicrobialMICModerate to high activity against E. coli and S. aureus

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N'-(1-phenylethylidene)acetohydrazide?

  • Methodological Answer : The compound can be synthesized via a multi-step process. First, prepare the triazole-thiol precursor (e.g., 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol) by cyclizing thiosemicarbazide intermediates in basic media. Next, alkylate the thiol group with ethyl bromoacetate to form the acetohydrazide backbone. Finally, condense the hydrazide with 1-phenylethylidene aldehyde under reflux in ethanol . Key steps include monitoring reaction completion via TLC and recrystallizing intermediates from propan-2-ol or ethanol for purity .

Q. How should researchers characterize the structure of this compound and its intermediates?

  • Methodological Answer : Use spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of the 1,2,4-triazole ring (δ 8.5–9.0 ppm for aromatic protons) and the acetohydrazide moiety (δ 3.5–4.0 ppm for SCH2CO) .
  • FT-IR : Identify N-H stretches (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (1250–1300 cm⁻¹) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the triazole-thiol and hydrazide groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in tautomeric equilibria observed in 1,2,4-triazole-thiol derivatives?

  • Methodological Answer : The thione-thiol tautomerism of the triazole core can be analyzed using:

  • X-ray crystallography : Resolve solid-state structures to confirm predominant tautomers (e.g., thione forms are stabilized by intramolecular hydrogen bonds) .
  • Computational DFT studies : Calculate energy differences between tautomers and simulate NMR/IR spectra to match experimental data .
  • pH-dependent UV-Vis spectroscopy : Monitor tautomeric shifts in solution (e.g., thiolate formation under alkaline conditions) .

Q. What strategies improve the biological activity of 1,2,4-triazole-acetohydrazide derivatives?

  • Methodological Answer :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to enhance metabolic stability .
  • Mannich base formation : React the triazole-thiol with formaldehyde and piperazine to create water-soluble derivatives with improved bioavailability .
  • Coordination chemistry : Use the hydrazide as a ligand to complex transition metals (e.g., Cu²+), which may enhance antimicrobial or anticancer activity .

Q. How can reaction conditions be optimized to avoid side products during hydrazide condensation?

  • Methodological Answer :

  • Solvent selection : Use anhydrous ethanol or propan-2-ol to minimize hydrolysis side reactions .
  • Stoichiometric control : Maintain a 1:1.2 molar ratio of hydrazide to aldehyde to prevent over-alkylation .
  • Temperature modulation : Reflux at 80–90°C for 3–4 hours to ensure complete imine formation while avoiding decomposition .

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